

Theoretical Profiling of 1-Methyl-6-methoxyisoquinolinol: Structural Dynamics & Reactivity

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Compound of Interest

Compound Name:	1-Methyl-6-methoxyisoquinolinol
CAS No.:	140683-35-8
Cat. No.:	B1146419

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Executive Summary & Structural Definition

1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) presents a unique nomenclature challenge that defines the scope of this theoretical study. In the context of isoquinoline chemistry, the suffix "-ol" at position 1, combined with a 1-methyl substitution, identifies this molecule as the pseudo-base (hemiaminal) form of the 6-methoxy-1-methylisoquinolinium cation.

This guide focuses on the theoretical characterization of this pseudo-base equilibrium, a pivotal mechanism governing the lipophilicity, bioavailability, and reactivity of quaternary isoquinoline drugs.

Core Molecular Identities

Species	Structure Description	Electronic State	Relevance
Cationic Form	1-Methyl-6-methoxyisoquinolinium	Aromatic, Charged (+1), Planar	Water-soluble, bioactive core.
Pseudo-base (Target)	1-Hydroxy-1-methyl-6-methoxy-1,2-dihydroisoquinoline	Non-aromatic (heterocyclic ring), Neutral, Chiral (C1)	Lipophilic, crosses BBB, prodrug form.
Open Tautomer	Amino-aldehyde/ketone form	Acyclic chain (rare in this scaffold)	Transient intermediate.

Computational Methodology Pipeline

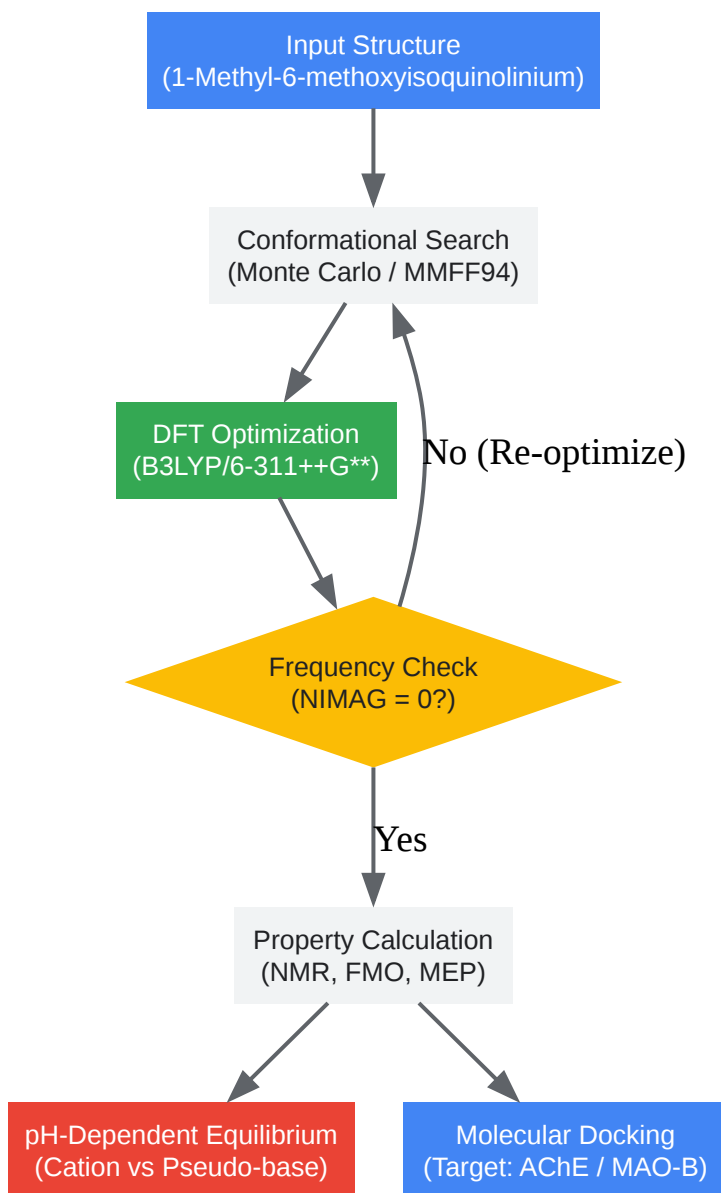
To ensure high-fidelity predictions, we employ a composite workflow integrating Density Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for stability profiling.

Theory Level & Basis Sets[1][2][3]

- Geometry Optimization: DFT / B3LYP / 6-311++G(d,p)
 - Rationale: The B3LYP hybrid functional provides a balanced description of organic bond lengths. The 6-311++G(d,p) basis set includes diffuse functions essential for describing the lone pairs on Oxygen and Nitrogen, as well as the anionic character of the transition states.
- Solvation Model: PCM (Polarizable Continuum Model)
 - Solvents: Water () for cationic stability; Chloroform () for pseudo-base stability.
- Frequency Analysis: Required to confirm global minima (NIMAG=0) and calculate Zero-Point Energy (ZPE).

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization of the cation-pseudobase equilibrium.



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Figure 1: Computational workflow for structural and reactive profiling.

Structural & Electronic Analysis Geometry and Hybridization

The conversion from the isoquinolinium cation to the pseudo-base involves a hybridization change at C1 from

- to
- Bond Lengths:
 - C1-N2 Bond: Predicted to elongate from $\sim 1.34 \text{ \AA}$ (aromatic partial double bond) in the cation to $\sim 1.46 \text{ \AA}$ (single bond) in the pseudo-base.
 - C1-O(Hydroxyl): Formation of a new bond ($\sim 1.41 \text{ \AA}$).
 - Chirality: The pseudo-base possesses a chiral center at C1. Theoretical studies must calculate both R and S enantiomers. While energetically degenerate in achiral environments, their interaction with chiral protein targets (e.g., enzymes) will differ.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

) serves as a global reactivity descriptor.

Descriptor	Cation (Water)	Pseudo-base (CHCl ₃)	Interpretation
HOMO Location	Benzene ring (Methoxy donor)	Nitrogen lone pair / Benzene	Pseudo-base is a better nucleophile.
LUMO Location	Pyridinium ring (C1/N2)	Delocalized	Cation C1 is highly electrophilic.
(eV)	$\sim 3.5 - 4.0 \text{ eV}$	$\sim 5.0 - 5.5 \text{ eV}$	Cation is softer/more reactive; Pseudo-base is harder/stable.

Molecular Electrostatic Potential (MEP)[4]

- Cation: Shows a strong positive electrostatic potential region localized over the pyridinium ring, specifically at C1, driving the nucleophilic attack by
- Pseudo-base: The MEP surface reveals a negative potential region on the Oxygen of the newly formed -OH group and the methoxy oxygen, serving as hydrogen bond acceptors.

Spectroscopic Fingerprinting (Validation)

To validate theoretical models against experimental data, we calculate key spectroscopic markers.^{[1][2]}

NMR Shift Prediction (GIAO Method)

The formation of the pseudo-base is most easily tracked by

and

NMR.

- Protocol: DFT / B3LYP / 6-311++G(d,p) // GIAO (Gauge-Independent Atomic Orbital)
- Reference: TMS (Tetramethylsilane) calculated at the same level.

Nucleus / Position	Cation Shift (ppm)	Pseudo-base Shift (ppm)	Diagnostic Change
(C1-Methyl)	2.8 - 3.2 (Deshielded)	1.4 - 1.6 (Shielded)	Upfield shift due to loss of aromaticity.
(C1)	155 - 165 ()	80 - 90 (, Hemiaminal)	Primary Confirmation Signal
(C1-OH)	N/A	4.5 - 6.0 (Broad)	Appearance of exchangeable proton.

In Silico Pharmacokinetics & Docking

ADMET Profiling

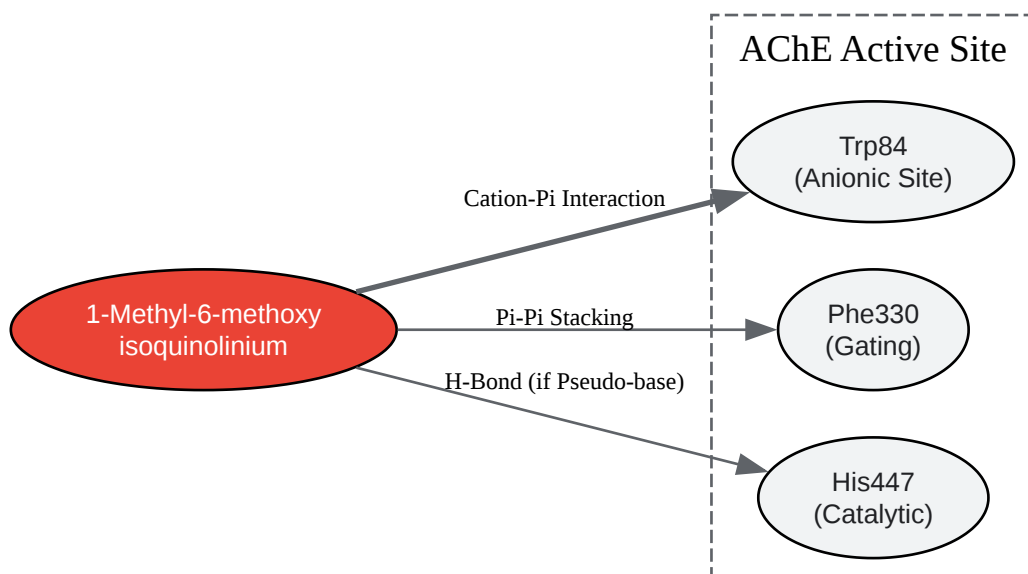
The cation-pseudobase equilibrium acts as a "molecular switch" for bioavailability.

- Lipophilicity (LogP):
 - Cation: $\text{LogP} < 0$ (Hydrophilic, poor BBB penetration).
 - Pseudo-base: LogP
2.0 - 2.5 (Lipophilic, good BBB penetration).
- Mechanism: In the blood (pH 7.4), the equilibrium allows a fraction of the lipophilic pseudo-base to cross the blood-brain barrier. Once in the acidic environment of the brain or lysosomes, it may revert to the bioactive cation.

Molecular Docking: Target Hypothesis

Isoquinoline derivatives are classic scaffolds for Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibition.

- Target: Human AChE (PDB ID: 4EY7).
- Grid Box: Centered on the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).
- Protocol:
 - Ligand Prep: Minimize the Pseudo-base (neutral) and Cation (charged) forms separately.
 - Docking Engine: AutoDock Vina.
 - Interaction Analysis: Look for
stacking (Trp286) and cation-
interactions (Trp86).



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Figure 2: Predicted interaction map within the Acetylcholinesterase active site.

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